Comparative LogP Analysis: 3-Methyl-1-phenylpiperazine vs. 1-Phenylpiperazine
The addition of a methyl group to the piperazine ring increases lipophilicity compared to the unsubstituted 1-phenylpiperazine, as quantified by the calculated XLogP3-AA value. 3-Methyl-1-phenylpiperazine exhibits an XLogP3-AA of 1.8 [1], while 1-phenylpiperazine has an XLogP3 of 1.2 [2]. This difference is critical for optimizing drug-like properties, as increased lipophilicity within an optimal range can enhance membrane permeability and blood-brain barrier (BBB) penetration, a key factor for CNS-targeted therapeutics.
| Evidence Dimension | Calculated lipophilicity (XLogP3-AA / XLogP3) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 1-Phenylpiperazine, XLogP3 = 1.2 |
| Quantified Difference | Δ = +0.6 log units |
| Conditions | In silico prediction using PubChem XLogP3-AA (target) and XLogP3 (comparator) algorithms |
Why This Matters
A logP difference of 0.6 represents a significant, 4-fold change in the octanol-water partition coefficient, directly influencing the compound's permeability profile and its suitability for crossing the blood-brain barrier in CNS research applications.
- [1] National Center for Biotechnology Information. PubChem Compound Summary for CID 27441126, (3R)-3-methyl-1-phenylpiperazine. View Source
- [2] National Center for Biotechnology Information. PubChem Compound Summary for CID 7096, 1-Phenylpiperazine. View Source
